molecular formula C18H17F2NO2 B2497221 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide CAS No. 1049442-76-3

2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide

Cat. No. B2497221
CAS RN: 1049442-76-3
M. Wt: 317.336
InChI Key: VEBUVFIAUIWTNN-UHFFFAOYSA-N
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Description

2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, also known as Compound A, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is a member of the class of cyclopropane-containing compounds, which have been found to have a variety of biological activities.

Scientific Research Applications

Photoreactions of Flutamide

A study by Watanabe et al. (2015) explored the photoreactions of flutamide, a compound with structural similarities, in different solvents. This research highlights the importance of understanding the photostability and photochemical behavior of organic compounds, which is crucial for the development of pharmaceuticals and materials with stable light-induced properties. The findings may guide research on the photostability of 2-(2-fluorophenoxy)-N-((1-(4-fluorophenyl)cyclopropyl)methyl)acetamide, especially in understanding its behavior under UV light exposure in various solvents (Watanabe, Fukuyoshi, & Oda, 2015).

Synthesis and Characterization of Acetamides

Research by Yang Man-li (2008) focused on the synthesis and characterization of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides. This study is pivotal for understanding the synthetic pathways and structural analysis of similar acetamide compounds. The methodologies and analytical techniques described can be applied to the synthesis and structural elucidation of this compound, providing a foundation for further exploration of its properties and potential applications Yang Man-li (2008).

Chemoselective Acetylation and Kinetics

The work by Magadum and Yadav (2018) on the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase presents an innovative approach to the synthesis of acetamide derivatives. This research sheds light on the kinetics and mechanism of the acetylation process, which could be relevant for the synthesis and modification of this compound, especially in creating derivatives with specific functional properties (Magadum & Yadav, 2018).

Molecular Imaging Applications

Zhang et al. (2003) investigated N-(5-fluoro-2-phenoxyphenyl)-N-(2-[(18)F]fluoromethyl-5-methoxybenzyl)acetamide as a potent radioligand for peripheral benzodiazepine receptors. This study is significant for its contribution to the field of molecular imaging, specifically in the development of radioligands for neuroimaging. The methodologies and findings from this research could inform studies on the potential use of this compound in diagnostic imaging or as a radioligand (Zhang et al., 2003).

properties

IUPAC Name

2-(2-fluorophenoxy)-N-[[1-(4-fluorophenyl)cyclopropyl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO2/c19-14-7-5-13(6-8-14)18(9-10-18)12-21-17(22)11-23-16-4-2-1-3-15(16)20/h1-8H,9-12H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEBUVFIAUIWTNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CNC(=O)COC2=CC=CC=C2F)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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